molecular formula C17H15Cl2N9O2 B12424203 1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea

1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea

Cat. No.: B12424203
M. Wt: 448.3 g/mol
InChI Key: GBIASRXDYFFUED-SECBINFHSA-N
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Description

1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple heterocyclic rings and functional groups, makes it a subject of interest for researchers in various fields.

Preparation Methods

The synthesis of 1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyrimidine ring system.

    Introduction of the chloro and methoxyethyl groups: Chlorination and subsequent alkylation reactions are carried out to introduce the chloro and methoxyethyl groups at the desired positions on the pyrazolo[1,5-a]pyrimidine ring.

    Formation of the pyridinyl urea moiety: The pyridinyl urea moiety is introduced through a series of reactions involving the coupling of a pyridine derivative with an isocyanate or carbodiimide reagent.

The reaction conditions for each step vary, but typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency. The choice of reagents and solvents would also be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

    Biological Research: Researchers use this compound to study its effects on various biological systems, including its interactions with enzymes, receptors, and other biomolecules.

    Chemical Biology: The compound is used as a tool to probe biological pathways and mechanisms, helping to elucidate the roles of specific proteins and other molecules in cellular processes.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C17H15Cl2N9O2

Molecular Weight

448.3 g/mol

IUPAC Name

1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea

InChI

InChI=1S/C17H15Cl2N9O2/c1-9(30-2)15-12(8-20-14-6-13(19)26-27(14)15)25-17(29)24-10-5-11(18)16(21-7-10)28-22-3-4-23-28/h3-9H,1-2H3,(H2,24,25,29)/t9-/m1/s1

InChI Key

GBIASRXDYFFUED-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC

Canonical SMILES

CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC

Origin of Product

United States

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